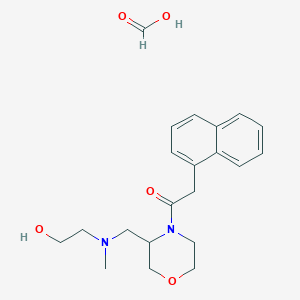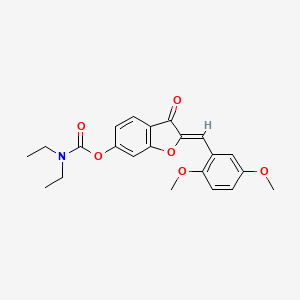![molecular formula C22H20F3N3O2S B6502873 6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1396687-43-6](/img/structure/B6502873.png)
6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound. This compound is of interest due to its intricate structure which includes a methoxy group, a trifluoromethyl group, a benzothiazolyl moiety, an azetidine ring, a carbonyl group, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques:
Starting with tetrahydroisoquinoline as a core structure, the methoxy group can be introduced via electrophilic aromatic substitution.
The azetidine-3-carbonyl moiety is synthesized separately and coupled with the isoquinoline derivative using amide bond formation techniques.
The benzothiazolyl component is synthesized by forming the thiazole ring followed by functional group introduction for coupling.
The trifluoromethyl group is typically introduced through fluorination reactions involving reagents such as trifluoromethyl iodide under controlled conditions.
Industrial Production Methods
For large-scale production, methods such as continuous flow synthesis might be employed to improve yield and reduce reaction times. Catalysts and optimized reaction conditions tailored to large-scale synthesis are essential.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reductive reactions can target the carbonyl group in the azetidine moiety, potentially leading to alcohol derivatives.
Substitution: Both the benzothiazolyl ring and the isoquinoline core can participate in substitution reactions, particularly nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation products: Aldehydes, ketones.
Reduction products: Alcohols.
Substitution products: Varied depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is of significant interest in synthetic chemistry for studying the reactivity of complex fused ring systems and the effects of electron-withdrawing groups on reactivity.
Biology
In biological research, it serves as a probe for studying interactions with biological macromolecules due to its unique structure and functional groups.
Medicine
It has potential therapeutic applications due to its structural similarity to biologically active compounds, making it a candidate for drug development studies targeting specific pathways or receptors.
Industry
The compound's unique structure may find applications in materials science, potentially in the development of new polymers or as part of molecular scaffolds for advanced material design.
Mechanism of Action
The mechanism of action for this compound, if used in a biological context, would depend on its interaction with specific molecular targets. The trifluoromethyl group and the methoxy group can significantly influence binding affinity and selectivity for certain enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-(benzothiazol-2-yl)tetrahydroisoquinoline
4-(trifluoromethyl)-1,3-benzothiazolyl derivatives
Unique Features
Compared to similar compounds, 6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the azetidine ring, which introduces additional steric and electronic effects, influencing its reactivity and interaction with other molecules.
Would you like to dive deeper into any specific section?
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-30-16-6-5-14-10-27(8-7-13(14)9-16)20(29)15-11-28(12-15)21-26-19-17(22(23,24)25)3-2-4-18(19)31-21/h2-6,9,15H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGABBSRAJUGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B6502809.png)
![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6502812.png)
amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)

![1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid](/img/structure/B6502831.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B6502833.png)
![(4Z)-12-(2-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502845.png)
![methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6502865.png)

![(2Z)-6-[(3-methylbut-2-en-1-yl)oxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502883.png)
![2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6502886.png)
![2-[(2-hydroxyethyl)amino]-1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6502893.png)
![1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6502899.png)

